Cas no 18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol)

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol structure
18881-17-9 structure
Product Name:(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Numero CAS:18881-17-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD01631316
CID:51171
PubChem ID:24872883
Update Time:2025-04-18

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
    • (S)-(?)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
    • (3S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol
    • Tic-ol
    • (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
    • (S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
    • S)-(-)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINEMETHANOL(S)-()-1,2
    • (3S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (S)-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol
    • 3-HYDROXYMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • (S)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL-METHANOL
    • (S)-(-)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
    • [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (S)-
    • ((3S)-3-1,2,3,4-tetrahydroisoquinolyl)me
    • (S)-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
    • ZSKDXMLMMQFHGW-JTQLQIEISA-N
    • SCHEMBL894205
    • AMY33532
    • AKOS015856119
    • CS-W014288
    • HMS566P18
    • CHEMBL61489
    • A813268
    • (S)-1-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
    • (S)-3-hydroxymethyl-1,2,3,4-tetrahydro isoquinoline
    • Z1198159867
    • EN300-2999755
    • DTXSID30354588
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (3S)-
    • (S)-1,2,3,4-tetrahydroisoquinoline-3-yl-methanol
    • J-502357
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol, 98%
    • (S)-3-hydroxymethy-1,2,3,4-tetrahydroisoquinoline
    • (3S)-3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
    • (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (3 S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (35)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • PS-6029
    • BDBM50077536
    • MFCD01631316
    • AC-23785
    • AKOS006238074
    • InChI=1/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
    • 18881-17-9
    • T1755
    • ZSKDXMLMMQFHGW-JTQLQIEISA-
    • Maybridge1_008972
    • FD1007
    • ((3S)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
    • DTXCID00305648
    • 626-104-1
    • MDL: MFCD01631316
    • Inchi: 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
    • Chiave InChI: ZSKDXMLMMQFHGW-JTQLQIEISA-N
    • Sorrisi: OC[C@@H]1CC2C=CC=CC=2CN1

Proprietà calcolate

  • Massa esatta: 163.10000
  • Massa monoisotopica: 163.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 32.299
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Incerto
  • Densità: 1.0508 (rough estimate)
  • Punto di fusione: 113.0 to 117.0 deg-C
  • Punto di ebollizione: 307.9℃ at 760 mmHg
  • Punto di infiammabilità: 147℃
  • Indice di rifrazione: -97 ° (C=0.2, MeOH)
  • PSA: 32.26000
  • LogP: 1.02200
  • Solubilità: Incerto
  • Attività ottica: [α]22/D −97°, c = 1 in methanol

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36; S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature(BD0195)
  • Frasi di rischio:R36/37/38

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
494186-1G
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 98%
1G
¥955.87 2022-02-24
Fluorochem
093186-250mg
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
250mg
£10.00 2022-03-01
Fluorochem
093186-1g
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
1g
£20.00 2022-03-01
Fluorochem
093186-5g
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
5g
£67.00 2022-03-01
Fluorochem
093186-10g
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
10g
£120.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-1g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
1g
¥86.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-5g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
5g
¥296.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-25g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
25g
¥1156.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-100g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
100g
¥4656.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006992-1g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
1g
¥39 2024-05-25

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Metodo di produzione

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Letteratura correlata

  • 1. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases
    Varinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883
  • 2. Crystal and molecular structure of μ-chloro-chlorobis[3,4-bis(2-aminoethylthio)toluene]dicopper(II) diperchlorate
    Andrew C. Braithwaite,Clifton E. F. Rickard,T. Neil Waters J. Chem. Soc. Dalton Trans. 1975 1817
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD